amino}benzoyl)amino]pentanedioic acid CAS No. 51865-70-4](/img/structure/B14006442.png)
3-[(4-{[(Benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid is a complex organic compound with the molecular formula C21H22N2O7 This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a methylamino group, and a pentanedioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyloxycarbonyl chloride with methylamine to form the benzyloxycarbonyl methylamine intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the carbonyl groups results in alcohols .
Wissenschaftliche Forschungsanwendungen
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The compound can also interact with enzymes, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-{[(Benzyloxy)carbonyl]amino}benzoyl)amino]butanedioic acid
- 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid
- 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]hexanedioic acid
Uniqueness
The presence of both benzyloxycarbonyl and methylamino groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
51865-70-4 |
|---|---|
Molekularformel |
C21H22N2O7 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
3-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N2O7/c1-23(21(29)30-13-14-5-3-2-4-6-14)17-9-7-15(8-10-17)20(28)22-16(11-18(24)25)12-19(26)27/h2-10,16H,11-13H2,1H3,(H,22,28)(H,24,25)(H,26,27) |
InChI-Schlüssel |
CRYCXKRPCVIKDF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C(=O)NC(CC(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
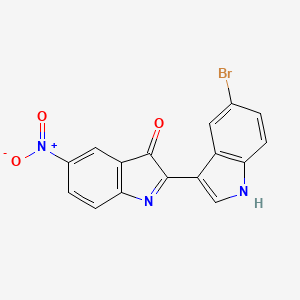
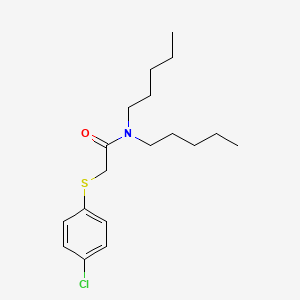
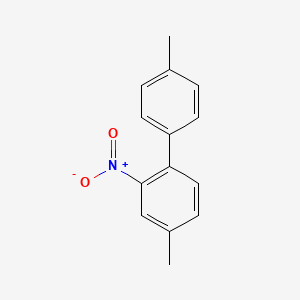
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)

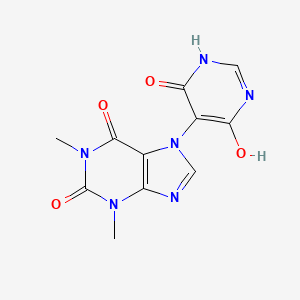
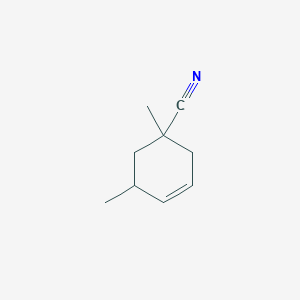

![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
